molecular formula C7H14N4O B13272297 Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine

Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine

Cat. No.: B13272297
M. Wt: 170.21 g/mol
InChI Key: RBXNMJAJLDOLAP-UHFFFAOYSA-N
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Description

Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-yl)amino]ethyl))amine is a chemical compound with the CAS Number 20139-09-7 and a molecular formula of C7H14N4O, yielding a molecular weight of 170.21 g/mol . This supplier provides the compound with the SMILES notation CC1=NOC(NCCN(C)C)=N1 for precise identification . The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry and drug discovery. Compounds featuring this heterocycle are frequently investigated for their diverse biological activities and potential as therapeutic agents. For instance, structurally related 1,2,4-oxadiazole derivatives have been explored in patented research for their use in treating diseases mediated by nonsense mutations of genetic diseases and as inhibitors of biological targets such as the cannabinoid receptor 1 (CB1) . The molecular architecture of this particular compound, which integrates a tertiary dimethylamine group linked to the 3-methyl-1,2,4-oxadiazole ring via a flexible ethylene spacer, presents a multifunctional scaffold. This structure is valuable for researchers in areas such as synthetic chemistry, where it can be used as a building block, and in pharmacology, for probing structure-activity relationships or as a potential pharmacophore. It is essential to note that this product is intended For Research Use Only and is not meant for human or veterinary diagnostic applications or personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

N',N'-dimethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine

InChI

InChI=1S/C7H14N4O/c1-6-9-7(12-10-6)8-4-5-11(2)3/h4-5H2,1-3H3,(H,8,9,10)

InChI Key

RBXNMJAJLDOLAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NCCN(C)C

Origin of Product

United States

Preparation Methods

Base-Induced Cyclodehydration of O-Acylamidoximes

One of the most effective and mild methods for synthesizing 1,2,4-oxadiazoles involves the base-induced cyclodehydration of O-acylamidoximes. This approach typically proceeds at room temperature and yields the oxadiazole ring with high efficiency.

  • Reaction Conditions : The process uses bases such as tetrabutylammonium fluoride (TBAF), tetrabutylammonium hydroxide (TBAH), or inorganic hydroxides like sodium hydroxide (NaOH) in aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (MeCN).

  • Mechanism : The O-acylamidoxime intermediate undergoes dehydration promoted by the base, forming the 1,2,4-oxadiazole heterocycle.

  • Yields and Scope : Yields typically range from 88% to 95% under these conditions, with the reaction tolerating various substituents on the amidoxime precursor. Bulky alkanoyl groups may require mild heating (50–80 °C) to achieve complete conversion.

  • Solvent Effects : Aprotic solvents favor the reaction, whereas protic solvents like methanol or ethanol significantly reduce yields due to competing side reactions.

  • Example Application : This method is applicable for synthesizing 3-methyl-1,2,4-oxadiazole derivatives by selecting appropriate acylamidoxime precursors bearing methyl substituents at the 3-position.

Oxidative Cyclization Approaches

Alternative methods involve oxidative cyclization of amidoxime or semicarbazide derivatives to form the oxadiazole ring.

  • Oxidants Used : Iodine (I2), N-bromosuccinimide (NBS), and hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA) are commonly employed.

  • Reaction Medium : These reactions often occur in solvents like DMF at room temperature, sometimes in the presence of bases such as potassium carbonate (K2CO3) or 1,8-diazabicycloundec-7-ene (DBU).

  • Advantages : Oxidative cyclization can proceed under mild conditions and provide access to substituted oxadiazoles with diverse functional groups.

  • Limitations : Some substrates may require optimization of oxidant equivalents and reaction time to maximize yield and avoid overoxidation.

One-Pot Synthesis via Coupling Reagents

The use of coupling reagents such as propanephosphonic anhydride (T3P) allows for one-pot synthesis of 1,2,4-oxadiazoles from acylhydrazides and isocyanates.

  • Benefits : This eco-friendly method operates under mild conditions, minimizes epimerization, and is compatible with a wide range of functional groups.

  • Yield : High yields are reported, making this approach attractive for scale-up and commercial synthesis.

Introduction of the Aminoethyl Side Chain and Dimethylamino Substitution

After constructing the 3-methyl-1,2,4-oxadiazole ring, the next synthetic step involves attaching the aminoethyl moiety and introducing the dimethylamino substitution.

Nucleophilic Substitution or Reductive Amination

  • Aminoethylation : The 5-position of the oxadiazole ring can be functionalized by nucleophilic substitution with 2-chloroethylamine derivatives or via reductive amination of aldehyde-functionalized oxadiazoles with dimethylamine.

  • Reductive Amination Conditions : Typically involves reaction with formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Considerations : Protection of sensitive groups and control of reaction pH are critical to prevent ring opening or side reactions.

Direct Amination Strategies

  • Some protocols involve direct amination of oxadiazole derivatives bearing suitable leaving groups at the 5-position with dimethylaminoethylamine under controlled conditions.

  • Catalysts or activating agents may be employed to facilitate substitution while preserving the heterocyclic ring.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Temperature Yield Range (%) Advantages Limitations
Base-Induced Cyclodehydration O-acylamidoximes, TBAF/TBAH/NaOH, aprotic solvents RT to 80 °C 88–95 Mild, high yield, scalable Sensitive to protic solvents
Oxidative Cyclization Amidoximes/semicarbazides, I2/NBS/PIDA, DMF RT 50–85 Mild, functional group tolerance Requires oxidant optimization
One-Pot Coupling (T3P) Acylhydrazides, isocyanates, T3P RT High Eco-friendly, mild, one-pot Availability of reagents
Aminoethylation/Reductive Amination 2-chloroethylamine/dimethylamine, reducing agents RT to mild heat Moderate to high Direct introduction of side chain Requires careful control to avoid ring damage

Chemical Reactions Analysis

Types of Reactions

Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the oxadiazole ring.

Mechanism of Action

The mechanism of action of Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. This property is crucial for its potential therapeutic effects, such as inhibiting enzymes or binding to receptors involved in disease pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Modifications Biological Activity (IC₅₀ or EC₅₀) Key References
Compound A 3-methyl-1,2,4-oxadiazole + dimethylaminoethyl Not explicitly reported
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 2,4-dichlorophenyl substitution + varied amines Anticancer (Hep-G2: IC₅₀ = 2.46 μg/mL)
[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride Primary amine instead of dimethylamine Industrial use (no bioactivity data)
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoate Ester-functionalized oxadiazole Intermediate in drug synthesis
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Oxadiazole-thioether hybrid Anticancer, antiviral (patented)

Key Observations:

Substitution Patterns: Compound A’s dimethylaminoethyl chain distinguishes it from primary amine analogues (e.g., [2-(3-methyl-oxadiazolyl)ethyl]amine hydrochloride ), which lack the steric bulk and enhanced lipophilicity of dimethyl substitution. Dichlorophenyl-substituted oxadiazoles (e.g., ) exhibit potent anticancer activity but require aryl groups for target binding, unlike Compound A’s simpler alkyl substitution.

Bioactivity: Oxadiazoles with dichlorophenyl groups (e.g., ) show selective cytotoxicity against liver cancer (Hep-G2), likely due to aryl interactions with cellular targets. Compound A’s activity remains uncharacterized but may differ due to its aliphatic substituents.

Synthetic Routes :

  • Compound A can be synthesized via nucleophilic substitution of 2-(chloromethyl)-5-(3-methyl-1,2,4-oxadiazolyl) intermediates with dimethylamine, analogous to methods in .
  • Contrastingly, ester derivatives (e.g., ) require coupling reactions with activated carboxylates.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Compound A N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine [2-(3-Methyl-oxadiazolyl)ethyl]amine hydrochloride
Molecular Weight ~195.24 g/mol ~296.13 g/mol ~178.63 g/mol
LogP (Predicted) 0.8–1.2 2.5–3.0 -0.5–0.2
Hydrogen Bond Donors 1 1–2 2 (amine + HCl)
Solubility Moderate (DMSO, ethanol) Low (lipophilic aryl group) High (hydrochloride salt)

Key Insights:

  • Dichlorophenyl derivatives () exhibit higher logP, favoring tissue penetration but risking metabolic accumulation.

Biological Activity

Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C7H14N4O
  • Molecular Weight: 170.21 g/mol
  • IUPAC Name: N',N'-dimethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine
  • Canonical SMILES: CC1=NOC(=N1)NCCN(C)C

The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological macromolecules.

The mechanism of action for this compound involves:

  • Interaction with Biological Targets: The oxadiazole moiety acts as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors involved in disease pathways.
  • Potential Inhibition of Enzymes: The compound may inhibit specific enzymes related to cancer and microbial infections, enhancing its therapeutic potential .

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that certain oxadiazole derivatives showed effective antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL .

Anticancer Potential

This compound is being investigated for its anticancer properties:

  • Cell Proliferation Inhibition: Studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines by targeting critical enzymes such as thymidylate synthase and histone deacetylase (HDAC) .

Neuroprotective Effects

Emerging evidence suggests that oxadiazole compounds may have neuroprotective effects:

  • Research on propargyl-amino derivatives indicates potential benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Certain derivatives demonstrated MIC values of 75 µg/mL against Bacillus subtilis and Enterococcus faecalis; effective against E. coli with MIC <125 µg/mL .
Anticancer Activity Compound Ox1 showed an IC50 value of 32.9 µM against leishmanial cells, indicating strong antileishmanial activity compared to other tested compounds .
Neuroprotective Potential Propargyl derivatives exhibited activity against neurodegenerative diseases in preliminary studies .

Q & A

Q. What are efficient synthetic routes for Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine?

A one-pot synthesis method is recommended for its efficiency and reduced environmental impact. This approach involves reacting precursors (e.g., hydrazine derivatives with ketones or nitriles) under mild conditions (room temperature, green solvents like ethanol). Yields typically range from 75–85%, with purification via column chromatography. This method minimizes byproducts and aligns with green chemistry principles .

Q. How can the molecular structure of this compound be characterized?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H and ¹³C) to confirm proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., oxadiazole ring vibrations at ~1600 cm⁻¹).
  • X-ray diffraction for 3D structural elucidation, highlighting hydrogen bonding between the oxadiazole’s N/O atoms and adjacent groups.
  • Mass spectrometry for molecular weight validation .

Q. What are common chemical reactions involving the oxadiazole core?

The 1,2,4-oxadiazole ring undergoes:

  • Oxidation : With KMnO₄ in acidic conditions to form carboxylic acid derivatives.
  • Reduction : Using LiAlH₄ to yield amine intermediates.
  • Nucleophilic substitution : At the methyl group on the oxadiazole ring under basic conditions .

Advanced Research Questions

Q. How to design experiments to evaluate its bioactivity (e.g., antimicrobial)?

  • Assay selection : Use standardized microbial strains (e.g., E. coli, S. aureus) in broth microdilution assays.
  • Controls : Include positive (e.g., ciprofloxacin) and negative (DMSO solvent) controls.
  • Dose-response curves : Test concentrations from 1–100 µM to determine IC₅₀ values.
  • Mechanistic studies : Combine with fluorescence microscopy to assess membrane disruption .

Q. How to resolve contradictions in bioactivity data across studies?

  • Variable analysis : Assess substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring may enhance activity).
  • Experimental replication : Ensure consistency in solvent purity, microbial culture conditions, and assay protocols.
  • Meta-analysis : Compare results with structurally similar oxadiazole derivatives (e.g., 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine) to identify trends .

Q. What computational methods predict its biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with observed activity.
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the compound’s stability vary under different pH/solvent conditions?

  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hours) with HPLC monitoring.
  • Solvent effects : Test solubility in DMSO, ethanol, and water; observe decomposition via UV-Vis spectroscopy at λ = 260–300 nm .

Q. What structure-activity relationships (SAR) guide modification of the oxadiazole ring?

  • Substituent position : Methyl groups at the 3-position enhance metabolic stability.
  • Electron density : Electron-deficient rings improve binding to hydrophobic enzyme pockets.
  • Side-chain flexibility : Ethylamine linker balances solubility and target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.